3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

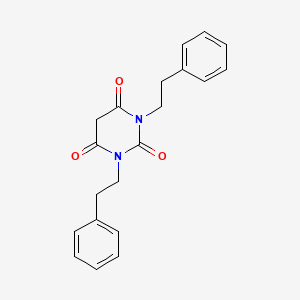

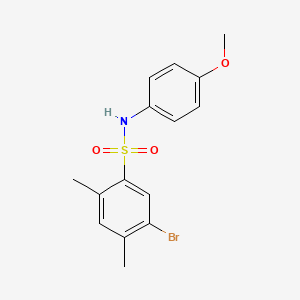

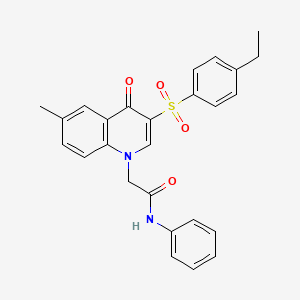

The compound “3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate” is a complex organic molecule. It contains a cyclohexyl group, a 4-fluorophenyl group, and a m-tolyl group (which is a toluene derivative with a substituent in the meta position), all connected through ureido (carbamate) linkages .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclohexyl ring, a phenyl ring with a fluorine substituent, and a toluene derivative with a substituent in the meta position. These groups are connected through ureido (carbamate) linkages .Chemical Reactions Analysis

Ureido compounds, such as this one, can participate in a variety of chemical reactions. They can undergo hydrolysis under acidic or basic conditions to yield the corresponding amines and isocyanates . They can also participate in reactions with other nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially enhancing its ability to cross biological membranes if it’s intended for use as a pharmaceutical .Applications De Recherche Scientifique

Analgesic Research

This compound shows promise in the field of analgesic research . Derivatives of similar structures have been synthesized and evaluated for their potential to relieve pain without the side effects associated with opioids . The structure of “3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate” suggests it could be a candidate for developing new analgesics that act on opioid-independent systems.

Medicinal Chemistry

In medicinal chemistry, this compound could be used to design pharmacophore models. These models help in identifying the structural features necessary to ensure the optimal interaction with a biological target, which is crucial for drug design and development .

Organic Synthesis

The compound could serve as a precursor in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This reaction is widely applied in creating carbon–carbon bonds, which are foundational in organic chemistry .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-[(3-methylphenyl)carbamoylamino]cyclohexyl] N-(4-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3/c1-14-4-2-5-17(12-14)23-20(26)24-18-6-3-7-19(13-18)28-21(27)25-16-10-8-15(22)9-11-16/h2,4-5,8-12,18-19H,3,6-7,13H2,1H3,(H,25,27)(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHBDYKSVSWGKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2859134.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2859137.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859145.png)

![4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2859152.png)